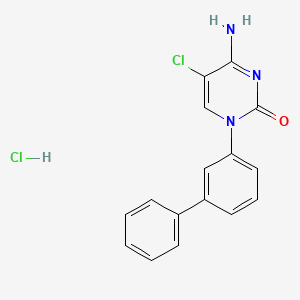![molecular formula C24H22N4O4S B2919618 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide CAS No. 397289-66-6](/img/structure/B2919618.png)
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The compound is known for its unique properties, which make it an ideal candidate for use in different scientific studies.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Benzimidazole derivatives, including those related to N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide, have been studied for their potential as corrosion inhibitors. One study demonstrated that these compounds are effective in inhibiting corrosion of N80 steel in hydrochloric acid solutions. Their inhibition efficiency was found to increase with higher concentrations and decreased with rising temperatures. The study utilized a variety of techniques, including electrochemical impedance spectroscopy, to analyze the inhibitive action of these derivatives (Yadav et al., 2016).
Synthesis and Binding Affinity
The chemical structure of this compound has led to its exploration in the synthesis of various pharmaceutical compounds. For instance, derivatives of benzimidazole, similar in structure, have been synthesized and tested for their binding affinity to dopamine D2 receptors. These compounds were developed as potential antipsychotic agents, showcasing the versatility of benzimidazole derivatives in medicinal chemistry (Thurkauf et al., 1995).
Antiviral and Antihypertensive Applications
Compounds structurally related to this compound have shown potential in the development of antiviral and antihypertensive medications. Studies have focused on designing and testing such derivatives for their efficacy against various viruses and hypertension. These studies highlight the potential of benzimidazole derivatives in contributing to diverse therapeutic areas (Hamdouchi et al., 1999).
Enzyme Inhibitory and Antimicrobial Activities
Recent research has investigated the enzyme inhibitory and antimicrobial activities of benzimidazole-morpholine derivatives. These studies have demonstrated the potential of such compounds in treating inflammatory diseases, due to their ability to inhibit key enzymes like cyclooxygenase. Moreover, the cytotoxic and genotoxic properties of these compounds were evaluated, showing their non-toxic nature and further reinforcing their potential as therapeutic agents (Can et al., 2017).
Anticancer Potential
The structural framework of benzimidazole derivatives, including this compound, has been explored for its anticancer properties. Researchers have synthesized various derivatives and tested them for their efficacy against different cancer cell lines. The findings from these studies contribute to the ongoing search for new anticancer agents (Horishny et al., 2020).
Propiedades
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O4S/c29-24(18-7-11-20(12-8-18)33(30,31)28-13-15-32-16-14-28)25-19-9-5-17(6-10-19)23-26-21-3-1-2-4-22(21)27-23/h1-12H,13-16H2,(H,25,29)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQGONSOPQHZGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2919539.png)
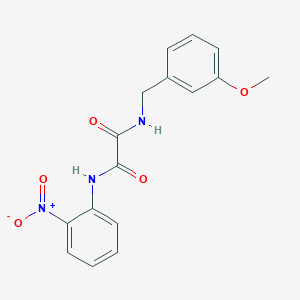
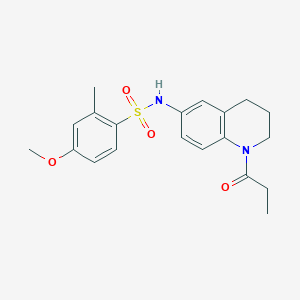
![Ethyl 2-[[3-(4-ethylphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetate](/img/structure/B2919545.png)
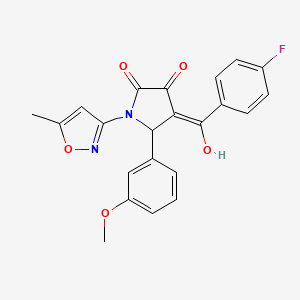

![N-isopropylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2919548.png)
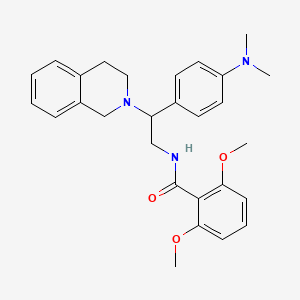
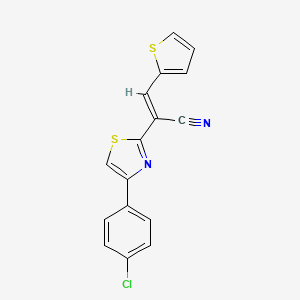
![3-(4-Fluoro-3-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2919551.png)
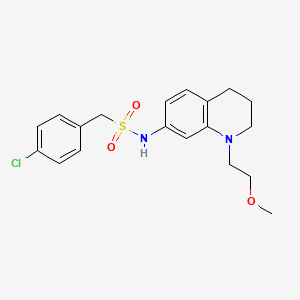
![3-(dimethylamino)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]benzamide](/img/structure/B2919553.png)

